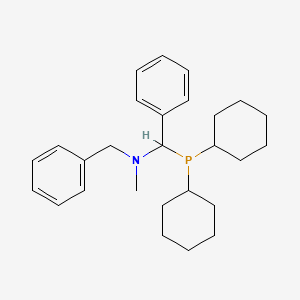
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dicyclohexylphosphino group, and a phenylmethanamine backbone. Its multifaceted nature makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methyl-1-phenylmethanamine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-1-phenylmethanamine. This intermediate is then reacted with dicyclohexylphosphine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-phenylethane-1-imine: Shares the benzyl and phenyl groups but differs in the presence of an imine group.
N-Benzyl-1,4-dihydronicotinamide: Contains a benzyl group and a nicotinamide moiety, differing in its core structure.
N-Benzyl-1,4-dihydropyridine: Similar in having a benzyl group but features a dihydropyridine ring
Uniqueness
N-Benzyl-1-(dicyclohexylphosphino)-N-methyl-1-phenylmethanamine is unique due to its combination of a dicyclohexylphosphino group with a benzyl and phenylmethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C27H38NP |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-benzyl-1-dicyclohexylphosphanyl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C27H38NP/c1-28(22-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)29(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-27H,4-5,10-13,18-22H2,1H3 |
InChI Key |
OUWIQXVKQYLVLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


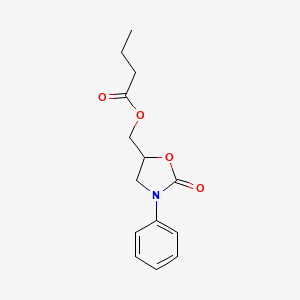
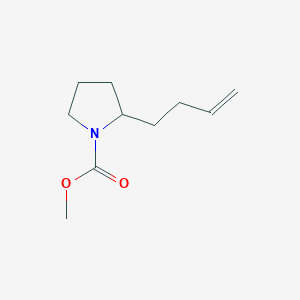

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)


![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
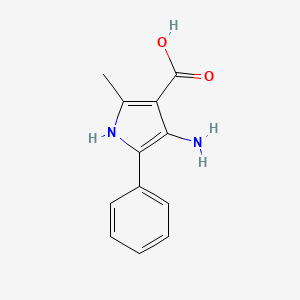
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
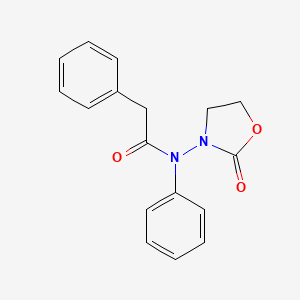
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
